REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]1[CH:11]=[CH:10][CH:9]=[CH:8][C:4]=1[C:5](Cl)=[O:6].[CH2:12]([OH:14])[CH3:13]>CO>[CH2:12]([O:14][C:5](=[O:6])[C:4]1[CH:8]=[CH:9][CH:10]=[CH:11][C:3]=1[CH2:2][Cl:1])[CH3:13]
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Name
|
|
Quantity
|
180 g
|
Type
|
reactant
|
Smiles
|
ClCC1=C(C(=O)Cl)C=CC=C1
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Name
|
|
Quantity
|
60 mL
|
Type
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reactant
|
Smiles
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C(C)O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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solvent
|
Smiles
|
CO
|
Type
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CUSTOM
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Details
|
the reacting mixture was stirred for 10 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
To a double-neck 500 ml flask equipped with cooler, thermometer and
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Type
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TEMPERATURE
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Details
|
while maintaining the internal temperature of reactor at 40˜50° C
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Type
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TEMPERATURE
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Details
|
while maintaining the internal temperature of a reactor at 40˜50° C
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Type
|
CUSTOM
|
Details
|
After a distiller was equipped immediately
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Type
|
DISTILLATION
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Details
|
the residue was subjected to fractional distillation under reduced pressure
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C1=C(C=CC=C1)CCl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 179 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |